3-benzyl-5-methoxy-4,7-dimethyl-2H-chromen-2-one
Overview
Description
3-benzyl-5-methoxy-4,7-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound is characterized by its chromen-2-one core structure, which is substituted with benzyl, methoxy, and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-methoxy-4,7-dimethyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with benzyl bromide and methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-methoxy-4,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the chromen-2-one core .
Scientific Research Applications
3-benzyl-5-methoxy-4,7-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: The compound is used in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-5-methoxy-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammation and cell proliferation, thereby exerting its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4,7-dimethylcoumarin: Similar in structure but lacks the benzyl and methoxy groups.
5-methoxycoumarin: Similar but lacks the benzyl and dimethyl groups.
3-benzylcoumarin: Similar but lacks the methoxy and dimethyl groups.
Uniqueness
3-benzyl-5-methoxy-4,7-dimethyl-2H-chromen-2-one is unique due to the specific combination of substituents on the chromen-2-one core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-benzyl-5-methoxy-4,7-dimethylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-12-9-16(21-3)18-13(2)15(19(20)22-17(18)10-12)11-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHBXMMXKGUJPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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